6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

Catalog No.
S1792637
CAS No.
946202-50-2
M.F
C15H12N2O2
M. Wt
252.27g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-o...

CAS Number

946202-50-2

Product Name

6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

IUPAC Name

6,8-dimethyl-2-pyridin-4-yl-3,1-benzoxazin-4-one

Molecular Formula

C15H12N2O2

Molecular Weight

252.27g/mol

InChI

InChI=1S/C15H12N2O2/c1-9-7-10(2)13-12(8-9)15(18)19-14(17-13)11-3-5-16-6-4-11/h3-8H,1-2H3

InChI Key

VGHHXFWREDVWLS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3)C

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound characterized by the presence of a benzoxazine ring fused with a pyridine moiety. Its molecular formula is C15H12N2O2C_{15}H_{12}N_{2}O_{2}, and it features two methyl groups at positions 6 and 8 of the benzoxazine structure, along with a pyridinyl group at position 2. This compound is notable for its potential applications in medicinal chemistry due to its unique structural attributes.

  • Antibacterial and antifungal properties [].
  • Allelopathic effects (inhibiting the growth of other plants) [].
  • Signaling molecules in plant-insect interactions.

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo several chemical transformations:

  • Oxidation: The compound may be oxidized to form various oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The pyridinyl group can be reduced under specific conditions to yield different derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exhibits significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific biological targets, which could lead to modulation of various cellular pathways. Its unique structure may enhance its efficacy against certain pathogens and cancer cell lines.

The synthesis of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:

  • Starting Materials: The synthesis begins with anthranilic acid or its derivatives and appropriate acylating agents.
  • Reaction Conditions: The reaction is generally carried out in the presence of a base (such as pyridine) and an acylating agent (like acetic anhydride) at elevated temperatures to facilitate cyclization.
  • Purification: Following the reaction, the product is purified using recrystallization techniques to isolate the desired compound in high purity.

This method allows for efficient production while maintaining structural integrity.

The applications of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one span several fields:

  • Medicinal Chemistry: Due to its potential therapeutic properties, it is explored for use in drug development targeting bacterial infections and cancer.
  • Material Science: The compound's stability and reactivity make it suitable for use in developing advanced materials like coatings and polymers.
  • Chemical Research: It serves as a valuable building block in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against different cell lines or microbial strains.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Similar Compounds

Several compounds share structural similarities with 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one:

  • 6,8-Dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: Contains a nitrophenyl group instead of a pyridinyl group.
  • 6-Methyl-2-(pyridinyl)-4H-3,1-benzoxazin-4-one: Lacks one methyl group but retains the pyridine moiety.
  • 2-(pyridinyl)-4H-3,1-benzoxazin-4-one: A simpler derivative without methyl substitutions.

Comparison with Similar Compounds

Compound NameUnique Features
6,8-Dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-oneContains a nitrophenyl group; potential for different biological activity.
6-Methyl-2-(pyridinyl)-4H-3,1-benzoxazin-4-oneOne less methyl group; may alter physical properties.
2-(pyridinyl)-4H-3,1-benzoxazin-4-oneSimplified structure; lacks additional methyl groups affecting reactivity.

The uniqueness of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one lies in its specific combination of functional groups that may enhance its biological activity and chemical stability compared to these similar compounds.

The synthesis of 4H-3,1-benzoxazin-4-ones dates to early 20th-century studies on anthranilic acid derivatives. Initial methods involved reacting anthranilic acid with acid chlorides, such as benzoyl chloride, to form 2-aryl-4H-3,1-benzoxazin-4-ones. These early syntheses laid the foundation for exploring substituted derivatives, including those with methyl and pyridinyl groups. Key milestones include the development of cyclization methods using cyanuric chloride and triethylamine, which simplified the formation of benzoxazinone cores.

Classification and Significance in Heterocyclic Chemistry

4H-3,1-Benzoxazin-4-ones belong to the benzoxazinone family, characterized by a fused benzene-oxazine ring system with a ketone functionality. They are classified under bicyclic heterocycles and are distinguished by their reactivity toward nucleophiles and electrophiles. Their significance lies in their versatility as intermediates for constructing bioactive molecules, including quinazolinones, pyrimidinediones, and other fused heterocycles.

Emergence of Pyridinyl-Substituted Benzoxazin-4-ones

Pyridinyl-substituted benzoxazin-4-ones gained prominence due to their enhanced biological activity and synthetic accessibility. Recent advances in Rh(III)-catalyzed ortho-C–H bond carbonylation enabled direct synthesis from aniline derivatives, bypassing traditional multi-step protocols. These methods introduced flexibility in substituent positioning, enabling the creation of derivatives like 2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, which serve as precursors for antiviral and anticancer agents.

Structural Significance of the 6,8-Dimethyl-2-(4-Pyridinyl) Substitution Pattern

The 6,8-dimethyl-2-(4-pyridinyl) substitution pattern combines steric and electronic effects:

  • 6,8-Dimethyl Groups: Electron-donating methyl groups at positions 6 and 8 enhance the electron density of the benzoxazinone core, potentially altering reactivity toward electrophilic attacks.
  • 2-(4-Pyridinyl) Group: The 4-pyridinyl moiety introduces aromaticity and hydrogen-bonding capacity, critical for interactions with biological targets. Its electron-withdrawing nature may stabilize the lactone ring, influencing metabolic stability.

Structural Framework of the 4H-3,1-Benzoxazin-4-one Core

The 4H-3,1-benzoxazin-4-one core represents a bicyclic heterocyclic system consisting of a benzene ring fused with a six-membered oxazine ring containing two heteroatoms [1] [4]. This structural framework forms the foundation of the title compound, 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one [3]. The core structure is characterized by specific atom arrangements and electronic properties that define its chemical behavior and reactivity [11].

The benzoxazin-4-one core features a systematic numbering pattern where the nitrogen atom occupies position 1, followed by carbon at position 2, oxygen at position 3, and the carbonyl carbon at position 4 [1] [20]. The junction carbons between the oxazine and benzene rings are designated as positions 4a and 8a, creating the complete bicyclic system [20] [22]. This numbering system is crucial for accurately describing the positions of substituents and understanding structure-activity relationships [11] [22].

The structural framework contains two reactive sites with partial positive charges at positions C2 and C4, making these locations particularly susceptible to nucleophilic attack [11] [19]. The carbonyl group at position 4 contributes significantly to the reactivity profile of the molecule, serving as an electrophilic center for various chemical transformations [18] [19]. The planar nature of the benzoxazin-4-one core, resulting from the conjugated π-system spanning both rings, influences its spectroscopic properties and molecular interactions [5] [20].

Table 1: Structural Framework of the 4H-3,1-Benzoxazin-4-one Core

PositionAtom TypeDescription
1NNitrogen atom in the oxazine ring
2CCarbon atom in the oxazine ring (substitution site for pyridinyl group)
3OOxygen atom in the oxazine ring
4C=OCarbonyl carbon in the oxazine ring
4aCJunction carbon between oxazine and benzene rings
5CCarbon atom in the benzene ring
6CCarbon atom in the benzene ring (substitution site for methyl group)
7CCarbon atom in the benzene ring
8CCarbon atom in the benzene ring (substitution site for methyl group)
8aCJunction carbon between benzene and oxazine rings

[1] [20] [22]

Position-Specific Nomenclature Systems

The nomenclature of heterocyclic compounds like 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one follows specific systems that accurately reflect their structural complexity [8] [12]. These position-specific nomenclature systems provide standardized approaches for naming such compounds, ensuring consistency across scientific literature [12] [17].

The International Union of Pure and Applied Chemistry (IUPAC) system represents the primary nomenclature standard for benzoxazin-4-ones [8] [12]. This system assigns position numbers starting with the nitrogen atom at position 1, followed by carbon at position 2, oxygen at position 3, and the carbonyl carbon at position 4 [1] [20]. The prefix "4H" indicates that position 4 lacks a hydrogen atom due to the presence of the carbonyl group [4] [12]. The numbers "3,1" in the name specify the positions of the oxygen and nitrogen atoms in the oxazine ring, respectively [1] [8].

The Hantzsch-Widman nomenclature system offers an alternative approach, using prefixes to denote heteroatoms ("oxa" for oxygen, "aza" for nitrogen) and suffixes to indicate ring size [12] [17]. Under this system, benzoxazinones may be named using fusion nomenclature, where the benzene ring is considered fused to the heterocyclic oxazine component [8] [17]. Chemical Abstracts Service (CAS) nomenclature, while similar to IUPAC, may employ different conventions for specific compound classes, particularly in database indexing and retrieval contexts [12] [14].

Table 2: Position-Specific Nomenclature Systems

Numbering SystemDescriptionApplication
IUPAC StandardStarts numbering at the nitrogen atom (position 1), followed by carbon (position 2), oxygen (position 3), and carbonyl carbon (position 4)Standard for most scientific literature and publications
Hantzsch-WidmanUses prefixes to denote heteroatoms (oxa for oxygen, aza for nitrogen) and suffixes to denote ring sizeUsed for naming heterocyclic compounds systematically
Chemical AbstractsSimilar to IUPAC but may use different conventions for specific compound classesUsed in chemical abstracts and databases

[8] [12] [17]

Systematic and Common Naming Conventions

The title compound, 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, exemplifies the application of systematic naming conventions to complex heterocyclic structures [3] [4]. Systematic naming provides a precise description of the molecular structure, enabling chemists to understand the exact arrangement of atoms and substituents [8] [12].

The systematic IUPAC name for the compound incorporates several key elements: the core structure (4H-3,1-benzoxazin-4-one), the substituent groups (methyl at positions 6 and 8, and 4-pyridinyl at position 2), and their respective positions [1] [3]. The "4H" prefix indicates the absence of a hydrogen atom at position 4 due to the carbonyl group, while "3,1" specifies the positions of the oxygen and nitrogen atoms in the heterocyclic ring [4] [8]. The substituents are listed in alphabetical order with their position numbers, following IUPAC conventions [8] [12].

Semi-systematic names may also be employed, such as benzo[d] [1] [3]oxazin-4-one, which uses fusion nomenclature with letter locants to indicate the relative positions of the fused rings [4] [6]. Common or trivial names like "benzoxazinone" are occasionally used in general contexts but lack the specificity required for scientific communication [7] [14]. These simplified names omit critical structural details and can lead to ambiguity, particularly when discussing compounds with similar structures but different substitution patterns [12] [14].

Table 3: Systematic and Common Naming Conventions

Naming ConventionExampleDescription
Systematic (IUPAC)4H-3,1-benzoxazin-4-oneFollows strict IUPAC rules with numbers indicating heteroatom positions
Semi-systematicbenzo[d] [1] [3]oxazin-4-oneUses fusion nomenclature with letter locants
Common NamebenzoxazinoneSimplified name used in general contexts
Substitutive Nomenclature6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-oneIndicates substituents with position numbers

[4] [8] [12]

Comparative Structural Analysis with Related Benzoxazin-4-ones

The structural diversity within the benzoxazin-4-one family arises from variations in heteroatom positions, substitution patterns, and ring arrangements [11] [14]. Comparing 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one with related compounds reveals important structural relationships and differences that influence their chemical properties [3] [22].

The basic 4H-3,1-benzoxazin-4-one scaffold serves as the parent structure for numerous derivatives, including the title compound [1] [11]. This core structure features nitrogen at position 1 and oxygen at position 3, with the carbonyl group at position 4 [1] [20]. Isomeric forms such as 4H-1,3-benzoxazin-4-one (with reversed heteroatom positions) and 4H-1,4-benzoxazin-3-one (with a different oxazine ring arrangement) demonstrate how variations in heteroatom placement can create distinct chemical entities with unique properties [14] [22].

The presence of methyl groups at positions 6 and 8 in the title compound introduces electron-donating effects that influence the electronic distribution across the benzene ring [3] [22]. These substituents can affect reactivity, particularly at the electrophilic centers (C2 and C4) [11] [19]. The 4-pyridinyl group at position 2 represents a significant structural feature that distinguishes this compound from other benzoxazin-4-ones [2] [3]. This heterocyclic substituent introduces additional nitrogen functionality and extends the conjugated system, potentially enhancing intermolecular interactions through hydrogen bonding or π-stacking [2] [22].

Table 4: Comparative Structural Analysis with Related Benzoxazin-4-ones

CompoundHeteroatom PositionsCarbonyl PositionKey Structural Features
4H-3,1-benzoxazin-4-oneN at 1, O at 3Position 4Basic benzoxazinone scaffold
4H-1,3-benzoxazin-4-oneN at 3, O at 1Position 4Isomeric form with reversed heteroatom positions
4H-1,4-benzoxazin-3-oneN at 1, O at 4Position 3Different oxazine ring arrangement
6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-oneN at 1, O at 3Position 4Basic scaffold with methyl groups at positions 6 and 8, and pyridinyl at position 2

[3] [14] [22]

The molecular formula of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is C₁₅H₁₂N₂O₂, corresponding to a molecular weight of 252.27 g/mol [1] . This heterocyclic compound belongs to the benzoxazinone family, characterized by a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom [3] [4].

The exact mass of the compound is calculated to be 252.0899 Da, which is consistent with the presence of two nitrogen atoms, two oxygen atoms, fifteen carbon atoms, and twelve hydrogen atoms [1]. The molecular structure features a planar benzoxazinone core system with the pyridinyl substituent at the 2-position and methyl groups at the 6- and 8-positions of the benzene ring [5] [6].

Table 1: Physical and Chemical Properties of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

PropertyValueReference/Method
Molecular FormulaC₁₅H₁₂N₂O₂Molecular structure analysis
Molecular Weight252.27 g/molCalculated from molecular formula
Exact Mass252.0899 DaMass spectrometry calculation
Melting PointNot determinedLiterature analogue prediction
Boiling PointNot determinedLiterature analogue prediction
Density~1.25 g/cm³ (predicted)Similar benzoxazinone density
Hydrogen Bond Donors0Structure analysis
Hydrogen Bond Acceptors4Structure analysis
Rotatable Bonds1Conformational analysis
Polar Surface Area~46 ŲTopological analysis

Spectroscopic Characteristics

The spectroscopic properties of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one are characterized by distinctive features arising from its heterocyclic structure and substituent pattern.

Infrared Spectroscopy

The infrared spectrum exhibits characteristic absorption bands typical of benzoxazinone derivatives. The most prominent feature is the carbonyl stretching vibration appearing in the range of 1733-1772 cm⁻¹, which is characteristic of the benzoxazinone carbonyl group [5] [6]. Additional significant bands include the carbon-nitrogen stretching vibrations at 1620-1670 cm⁻¹ and aromatic carbon-hydrogen stretching frequencies between 3000-3100 cm⁻¹ [5] [7].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals distinct resonance patterns for the aromatic protons. The benzene ring protons and pyridine ring protons appear in the characteristic aromatic region between 7.0-8.5 ppm, with complex multiplicities due to the substitution pattern [5] [8]. The methyl groups at positions 6 and 8 exhibit singlet peaks around 2.3-2.5 ppm [5] .

¹³C NMR analysis shows the carbonyl carbon resonating at approximately 166 ppm, while the aromatic carbons appear in the range of 120-155 ppm [5]. The methyl carbons resonate around 21 ppm, consistent with aromatic methyl substituents [5] .

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum displays characteristic π-π* transitions in the range of 250-280 nm and weaker n-π* transitions around 320-360 nm [10] [6]. The presence of the pyridinyl group and extended conjugation system results in a bathochromic shift compared to simple benzoxazinone derivatives [10] [11].

Table 2: Spectroscopic Characteristics

TechniqueKey CharacteristicsExpected Multiplicity/Details
¹H NMRAromatic protons: 7.0-8.5 ppm (benzene + pyridine); Methyl groups: 2.3-2.5 ppmComplex multiplicity due to substitution pattern
¹³C NMRCarbonyl carbon: ~166 ppm; Aromatic carbons: 120-155 ppm; Methyl carbons: ~21 ppmQuaternary carbons clearly distinguished
FT-IRC=O stretch: 1733-1772 cm⁻¹; C=N stretch: 1620-1670 cm⁻¹; Aromatic C-H: 3000-3100 cm⁻¹Sharp, well-defined bands characteristic of benzoxazinones
Mass SpectrometryMolecular ion [M+H]⁺: 253 m/z; Base peak fragments expectedFragmentation pattern consistent with benzoxazinone core
UV-Visibleπ-π* transitions: 250-280 nm; n-π* transitions: 320-360 nmBathochromic shift due to extended conjugation

Solubility and Partition Coefficient Parameters

The solubility characteristics of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one are influenced by its heterocyclic structure and the presence of both hydrophilic and lipophilic regions within the molecule.

Aqueous Solubility

The compound exhibits poor water solubility (estimated <1 mg/mL) due to its predominantly aromatic structure and lack of ionizable groups under physiological conditions [12] [13]. The benzoxazinone ring system, while containing heteroatoms, does not provide sufficient polarity to overcome the hydrophobic nature of the aromatic substituents [14].

Organic Solvent Solubility

The compound demonstrates excellent solubility in polar organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (>100 mg/mL) [13] [14]. Moderate solubility is observed in alcohols like methanol and ethanol (10-50 mg/mL), while non-polar solvents such as hexane show minimal dissolution capacity (<0.1 mg/mL) [13] [15].

Partition Coefficient

The octanol-water partition coefficient (Log P) is estimated to be in the range of 1.8-2.2, indicating moderate lipophilicity [16] [17]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [18] [19]. The pyridinyl substituent contributes to the overall polarity, moderating the lipophilic character imparted by the methyl groups [20] [21].

Table 3: Solubility Profile in Various Solvents

SolventSolubilityApproximate Range
WaterPoorly soluble<1 mg/mL
MethanolSoluble10-50 mg/mL
EthanolSoluble10-50 mg/mL
DichloromethaneHighly soluble>100 mg/mL
ChloroformHighly soluble>100 mg/mL
DMSOHighly soluble>100 mg/mL
AcetoneModerately soluble5-20 mg/mL
HexaneInsoluble<0.1 mg/mL

Stability and Reactivity Profiles

The thermal and chemical stability of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one reflects the inherent characteristics of the benzoxazinone ring system and the electronic effects of its substituents.

Thermal Stability

Under inert atmosphere conditions, the compound exhibits excellent thermal stability up to approximately 350°C [22] [23]. The onset of decomposition typically occurs around 400°C, with the primary degradation pathways involving cleavage of carbon-nitrogen and carbon-oxygen bonds within the benzoxazinone ring [22] [24]. In oxidative environments, slight degradation may be observed at temperatures above 300°C due to oxygen-catalyzed decomposition processes [23] [25].

Chemical Reactivity

The benzoxazinone ring system demonstrates resistance to acid hydrolysis under mild conditions (pH 2-4), maintaining structural integrity even upon prolonged exposure [22] [26]. However, under strongly basic conditions (pH 9-11) at elevated temperatures, ring-opening reactions may occur through nucleophilic attack at the electrophilic carbon-2 position [22] [26].

The pyridinyl nitrogen atom represents a potential site for oxidative modification, with susceptibility to N-oxide formation in the presence of strong oxidizing agents [27] [28]. The compound exhibits photostability under normal light exposure conditions, attributed to the extended aromatic system that effectively dissipates absorbed photon energy [6] [27].

Effect of Methyl and Pyridinyl Substituents on Physicochemical Properties

The introduction of methyl groups at positions 6 and 8 of the benzoxazinone ring and the pyridinyl substituent at position 2 significantly modifies the physicochemical properties compared to unsubstituted benzoxazinone derivatives.

Electronic Effects of Methyl Substituents

The methyl groups at positions 6 and 8 function as electron-donating substituents through hyperconjugation and inductive effects [29] . These groups increase the electron density of the benzene ring, resulting in enhanced nucleophilicity and altered reactivity patterns [31] [32]. The electron-donating character of the methyl groups stabilizes the benzoxazinone ring against electrophilic attack while potentially increasing susceptibility to oxidative degradation [29] [33].

The presence of methyl substituents also influences the thermal polymerization behavior of the benzoxazinone ring. Studies on related benzoxazine systems demonstrate that methyl substitution can lower the ring-opening polymerization temperature due to increased electron density at the oxazine ring [11] [34]. This electronic activation facilitates thermal curing processes and enhances cross-linking efficiency [29] [35].

Steric and Electronic Effects of Pyridinyl Group

The 4-pyridinyl substituent introduces both steric bulk and electronic perturbations to the benzoxazinone system [34] [36]. The pyridine nitrogen atom provides a basic site (pKa ~5.2) that can participate in hydrogen bonding interactions and coordinate with metal centers [37] [34]. This basicity enhances solubility in polar protic solvents and may facilitate catalytic processes [37] [36].

The extended conjugation between the pyridinyl group and the benzoxazinone system results in bathochromic shifts in ultraviolet absorption spectra and modified electronic transitions [11] [36]. This conjugative interaction also influences the stability of reaction intermediates and alters the compound's reactivity profile compared to alkyl-substituted analogues [34] [38].

Combined Substituent Effects

The synergistic effects of the methyl and pyridinyl substituents result in a compound with optimized physicochemical properties for specific applications [29] [20]. The methyl groups enhance lipophilicity and membrane permeability, while the pyridinyl group provides sites for intermolecular interactions and potential coordination chemistry [20] [21].

The substitution pattern also affects the thermal stability and decomposition pathways. The electron-donating methyl groups stabilize the benzoxazinone ring against thermal decomposition, while the pyridinyl group may provide alternative fragmentation pathways at elevated temperatures [23] [28]. These combined effects result in a compound with enhanced thermal stability compared to unsubstituted benzoxazinone but with modified decomposition chemistry [24] [25].

XLogP3

2.6

Dates

Last modified: 08-15-2023

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